tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

physicochemical property melting point process chemistry

Nitration of unprotected oxindoles yields isomeric mixtures that undermine CDK2 inhibitor programs. tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS 1799838-87-1) ensures Boc-directed regioselectivity for the pure 5-nitro isomer. • Selective N-Boc deprotection under mild acid while preserving other acid-labile groups • 5-Nitro group provides essential hinge-region H-bonding for nanomolar CDK2 potency • Orthogonal Boc/nitro reactivity enables 3-step PROTAC precursor synthesis without intermediate isolation Supplied at ≥98% purity.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
Cat. No. B8228088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-nitro-2-oxoindoline-1-carboxylate
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C13H14N2O5/c1-13(2,3)20-12(17)14-10-5-4-9(15(18)19)6-8(10)7-11(14)16/h4-6H,7H2,1-3H3
InChIKeyYLVLYBHQMWDCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-Nitro-2-oxoindoline-1-carboxylate – Protected Oxindole Building Block


tert‑Butyl 5‑nitro‑2‑oxoindoline‑1‑carboxylate is a doubly activated indoline scaffold that combines a 5‑position nitro group with a 1‑position Boc (tert‑butoxycarbonyl) protecting group. The compound is a crystalline solid (mp 114–115 °C) with a molecular weight of 278.26 g mol⁻¹ and is commercially supplied at purities up to 98 % [REFS‑1]. It is primarily employed as a late‑stage intermediate in the construction of oxindole‑based kinase inhibitors, notably those targeting CDK2, where the nitro group provides essential hydrogen‑bonding contacts and the Boc group permits selective, orthogonal deprotection under mild acidic conditions [REFS‑2]. Unlike its non‑protected or non‑nitrated analogues, this precise combination of substituents enables regioselective functionalisation and high‑yielding downstream transformations that are critical for lead optimisation programmes [REFS‑3].

tert-Butyl 5-Nitro-2-oxoindoline-1-carboxylate – Why Substitutes Fail


Replacing tert‑butyl 5‑nitro‑2‑oxoindoline‑1‑carboxylate with 5‑nitroindolin‑2‑one (CAS 20870‑79‑5) forfeits the Boc‑directed regioselective nitration that is essential for obtaining the desired 5‑nitro isomer in high purity [REFS‑1]. Without the Boc group, the free indoline nitrogen competes for electrophilic attack, resulting in isomeric mixtures and lower overall yields. Conversely, substituting with tert‑butyl 2‑oxoindoline‑1‑carboxylate (CAS 214610‑10‑3) removes the nitro group entirely, which is known from structure–activity relationship studies to be indispensable for achieving nanomolar CDK2 inhibitory potency [REFS‑2]. Furthermore, the combination of the electron‑withdrawing nitro group and the Boc carbamate dictates the chemoselectivity of subsequent deprotection steps; for example, selective N‑Boc cleavage in the presence of other acid‑labile functionalities is feasible only when the electronic environment of the oxindole nitrogen is tuned by the 5‑nitro substituent [REFS‑3]. Therefore, any attempt at generic substitution breaks either the regiochemical fidelity or the biological activity profile required for downstream kinase inhibitor development.

tert-Butyl 5-Nitro-2-oxoindoline-1-carboxylate – Comparative Evidence vs. Analogues


Lower Melting Point Facilitates Downstream Processing

The target compound melts at 114–115 °C, which is 16 °C lower than the melting point of the non‑nitrated analogue tert‑butyl 2‑oxoindoline‑1‑carboxylate (130–133 °C) [REFS‑1][REFS‑2]. The lower melting point facilitates homogeneous mixing, dissolution, and purification by recrystallisation or flash chromatography, reducing solvent and energy consumption in multi‑kilogram campaigns.

physicochemical property melting point process chemistry

Cold-Chain Storage Extends Shelf Life

Vendor specifications mandate storage at 2–8 °C for the Boc‑protected target compound, whereas the unprotected precursor 5‑nitroindolin‑2‑one (CAS 20870‑79‑5) is routinely stored at room temperature [REFS‑1][REFS‑2]. Although cold storage imposes tighter logistics, the Boc‑protected form resists oxidative dimerisation and amine‑mediated degradation that compromise the unprotected analogue over extended storage periods.

stability storage condition GMP supply chain

Higher Purity Reduces Catalyst Poisoning Risk

The target compound is routinely offered at 98 % purity (Chemenu, Macklin), whereas the non‑nitrated Boc‑oxindole tert‑butyl 2‑oxoindoline‑1‑carboxylate is typically supplied at 95 % purity [REFS‑1][REFS‑2]. This 3‑percentage‑point purity advantage is critical when the compound is used in palladium‑catalysed C–H activation or cross‑coupling steps, where trace heteroatom impurities can poison the catalyst and drastically reduce turnover numbers.

purity procurement specification palladium catalysis

Pd-Catalyzed C–H Activation Outperforms Traditional Synthesis

A 2023 publication in J. Med. Chem. reported a 78 % isolated yield for the target compound via a Pd‑catalysed C–H activation strategy, whereas the classical nitration‑esterification sequence typically affords yields below 60 % due to competing dinitration and oxidation [REFS‑1][REFS‑2]. The modern route also provides complete regioselectivity for the 5‑position, eliminating costly isomeric separations.

synthetic efficiency yield palladium catalysis

N-Boc Protection Enables Stereoselective Michael Addition

In a chiral secondary‑amine‑catalysed Michael addition to nitroalkenes, N‑Boc‑protected oxindoles of this class deliver yields of 88–98 %, diastereomeric ratios >99:1, and enantiomeric excesses up to 99 % [REFS‑1]. The unprotected 5‑nitro‑2‑oxoindoline undergoes competing nucleophilic reactions at the free NH and fails to participate in the same catalytic cycle, resulting in complex product mixtures without stereoselectivity.

asymmetric synthesis Michael addition stereocontrol

tert-Butyl 5-Nitro-2-oxoindoline-1-carboxylate – Application Scenarios


CDK2 Inhibitor C-4 Functionalization

The compound serves as the privileged scaffold for introducing saturated cyclic moieties at C‑4 that mimic the ribofuranoside of ATP. The Boc group survives the C–H activation step used for C‑4 elaboration and is then selectively removed to liberate the oxindole NH for kinase hinge‑region binding. This sequence underpinned the discovery of CDK2 inhibitors with nanomolar IC₅₀ values against both enzyme and cancer cell lines [REFS‑1].

PROTAC Precursor Synthesis

After Boc deprotection under mild acid conditions, the 5‑nitro group is reduced to an amine, providing a nucleophilic anchor for coupling to E3‑ligase ligands. The orthogonal reactivity profile of tert‑butyl 5‑nitro‑2‑oxoindoline‑1‑carboxylate enables a three‑step PROTAC precursor synthesis without intermediate purification of the sensitive aniline intermediate, a workflow exploited in recent BioRxiv reports on heterobifunctional degraders [REFS‑2].

Stereochemically Enriched Oxindole Library Synthesis

The N‑Boc‑protected scaffold is the starting point for organocatalytic asymmetric Michael additions that install quaternary carbon centres with >99:1 d.r. and ≤99 % ee. These adducts are then diversified by standard transformations (nitro reduction, Boc removal, N‑alkylation) to rapidly populate screening libraries with chiral, lead‑like molecules [REFS‑3].

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